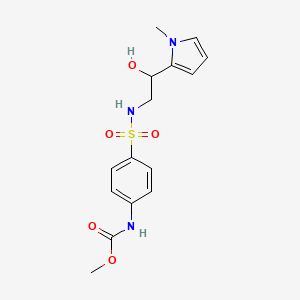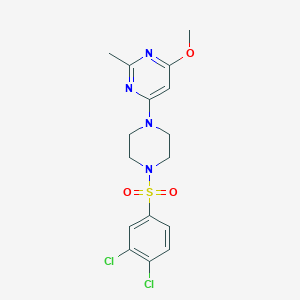
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a methoxy-substituted pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps:
-
Formation of the Dichlorophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the 3,4-dichlorophenyl sulfonyl chloride intermediate.
-
Piperazine Derivatization: : The intermediate is then reacted with piperazine to form the 4-(3,4-dichlorophenylsulfonyl)piperazine derivative. This step typically requires a solvent like dichloromethane and a base to facilitate the reaction.
-
Pyrimidine Ring Formation: : The final step involves the condensation of the piperazine derivative with 6-methoxy-2-methylpyrimidine. This reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative under appropriate conditions.
-
Substitution: : The aromatic dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used in the presence of catalysts such as iron(III) chloride.
Major Products
Oxidation: Hydroxylated derivatives of the methoxy group.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
-
Biological Research: : It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
-
Industrial Applications: : The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
-
Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Lacks the dichloro substitution, which may affect its biological activity.
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Similar structure but with different chlorine substitution pattern.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine imparts unique chemical and biological properties, potentially enhancing its efficacy as a therapeutic agent compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)12-3-4-13(17)14(18)9-12/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAYDIQYQMPWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
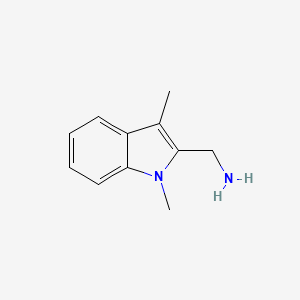

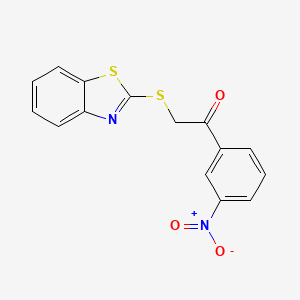
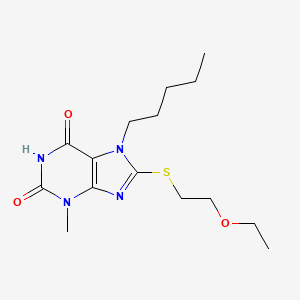

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)
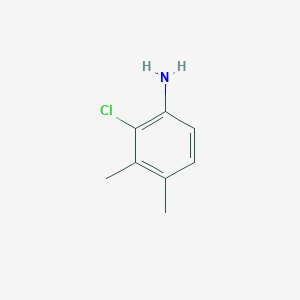
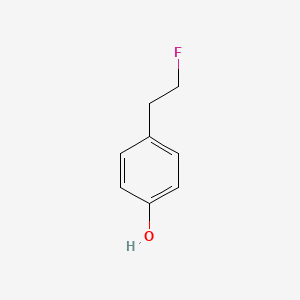
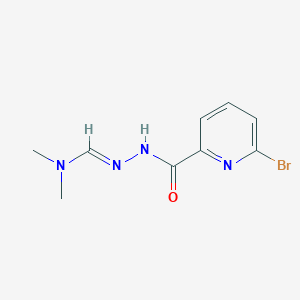

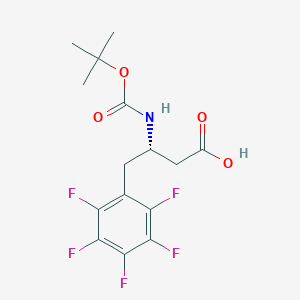
![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)
